![molecular formula C21H36O3 B14197955 5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol CAS No. 844487-36-1](/img/structure/B14197955.png)
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol is an organic compound with the molecular formula C21H36O3 It is a derivative of resorcinol, where a hydroxypentadecyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol typically involves the alkylation of resorcinol with a suitable hydroxypentadecyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-conditioning properties.
Mécanisme D'action
The mechanism of action of 5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity and affect gene expression, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorcinol: The parent compound with two hydroxyl groups on the benzene ring.
Catechol: Another dihydroxybenzene with hydroxyl groups in the ortho position.
Hydroquinone: A dihydroxybenzene with hydroxyl groups in the para position.
Uniqueness
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol is unique due to the presence of the long hydroxypentadecyl chain, which imparts distinct physicochemical properties and biological activities compared to its simpler counterparts.
Propriétés
Numéro CAS |
844487-36-1 |
|---|---|
Formule moléculaire |
C21H36O3 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)14-18-15-20(23)17-21(24)16-18/h15-17,19,22-24H,2-14H2,1H3/t19-/m1/s1 |
Clé InChI |
IYXFMXYFVCIIAN-LJQANCHMSA-N |
SMILES isomérique |
CCCCCCCCCCCCC[C@H](CC1=CC(=CC(=C1)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCC(CC1=CC(=CC(=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


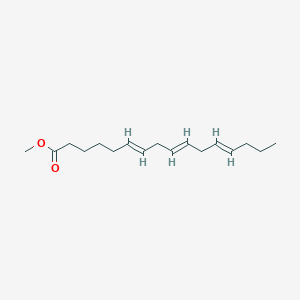

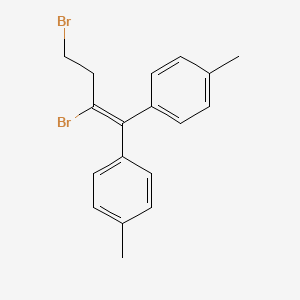
![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
![2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14197898.png)

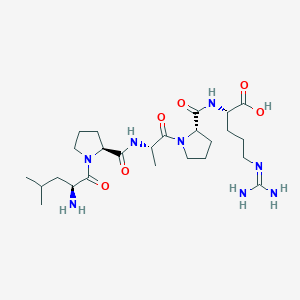
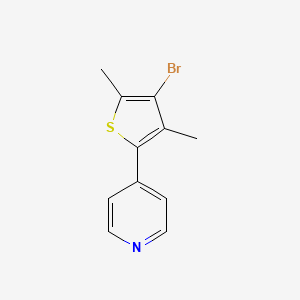

![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
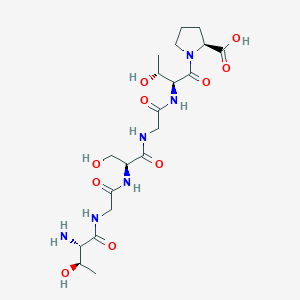
![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)

